7-(3,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(3,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 4-ethylphenylamine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
7-(3,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-propionic acid: Shares the 3,4-dimethoxyphenyl group but differs in the core structure.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Another compound with the 3,4-dimethoxyphenyl group, used in different applications.
Uniqueness
7-(3,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its quinazolinone core, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(4-ethylanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H25N3O3/c1-4-15-5-8-18(9-6-15)26-24-25-14-19-20(27-24)11-17(12-21(19)28)16-7-10-22(29-2)23(13-16)30-3/h5-10,13-14,17H,4,11-12H2,1-3H3,(H,25,26,27) |
InChI Key |
SXFVDBFXDGASHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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